molecular formula C6H5BrF2N4 B1406324 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide CAS No. 1706463-05-9

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide

Cat. No.: B1406324
CAS No.: 1706463-05-9
M. Wt: 251.03 g/mol
InChI Key: LFGXIBUVPUCYJH-UHFFFAOYSA-N
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Description

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide is a chemical compound with the molecular formula C6H4F2N4·HBr. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide typically involves the reaction of appropriate fluorinated pyridine derivatives with triazole precursors under controlled conditions. One common method includes the use of triethylamine as a base and dichloromethane as a solvent . The reaction is carried out at room temperature, followed by the addition of isocyanates to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .

Scientific Research Applications

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4.BrH/c7-3-1-4(8)5-10-11-6(9)12(5)2-3;/h1-2H,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGXIBUVPUCYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1F)N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 2
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 3
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 4
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 5
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 6
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide

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